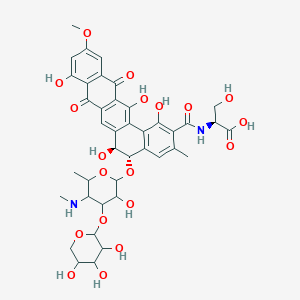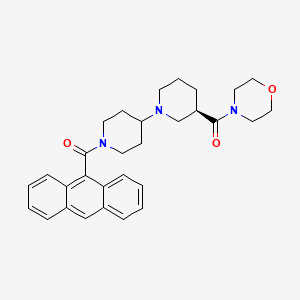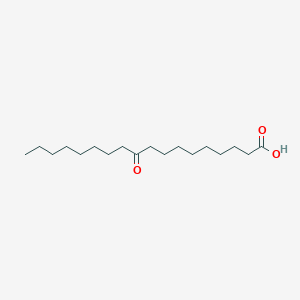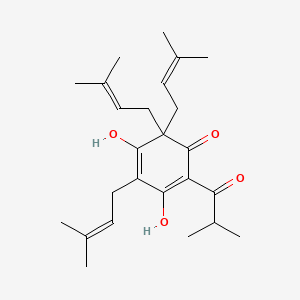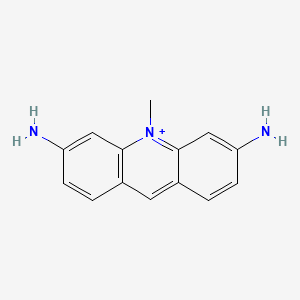
3,6-Diamino-10-methylacridinium
説明
3,6-Diamino-10-methylacridinium, also known as Acriflavine, is a compound with the molecular formula C14H14N3 . It is also known as the 10-methochloride salt of 3,6-diaminoacridine . A mixture of this compound with 3,6-diaminoacridine (proflavine) is known as acriflavine or neutral acriflavine .
Molecular Structure Analysis
The molecular structure of 3,6-Diamino-10-methylacridinium is characterized by an average mass of 224.281 Da and a monoisotopic mass of 224.118225 Da . When combined with hydrochloride in a 1:1:1:3 ratio, the molecular formula becomes C27H28Cl4N6, with an average mass of 578.363 Da and a monoisotopic mass of 576.112976 Da .Physical And Chemical Properties Analysis
3,6-Diamino-10-methylacridinium has a dye content of 90% . When it forms a chloride, it has a molecular weight of 259.73 .科学的研究の応用
Oxidation Processes and Radical Species
- The oxidation of 3,6-diamino-10-methylacridan, a precursor of acriflavine, involves sequential electron-proton-electron transfer processes. This has been studied using pulse radiolysis and laser flash photolysis, characterizing transient products like radical cations and radicals (Marcinek et al., 2001).
Photocatalysis and Electron Transfer
- 9-Phenyl-10-methylacridium ion serves as an efficient photocatalyst for the oxidation of benzyl alcohol to benzaldehyde under visible light, through photoinduced electron transfer (Ohkubo et al., 2006).
- 9-Mesityl-10-methylacridinium ion exhibits photooxygenation properties, functioning as a catalyst for electron-transfer reactions with dioxygen (Kotani et al., 2004).
Chemiluminescence Studies
- The chemiluminescence accompanying the reaction of 9-cyano-10-methylacridinium cation with hydrogen peroxide leads to the formation of electronically excited 10-methyl-9-acridinone. This reaction pathway holds potential for analytical applications (Wróblewska et al., 2004).
Biological Interactions and Antimicrobial Activity
- The ligands based on azo dye of 3,6-diamino-10-methyl acridinium chloride and its Co(II) and Cu(II) complexes demonstrate promising biological activity against bacteria like Streptococcus and Staphylococcus aureus (Mohammed et al., 2019).
Redox Behavior and Dye Applications
- 10-Methylacridinium acts as a versatile building block for constructing a variety of novel π-electron systems, demonstrating reversible redox behavior and electrochromic responses. It's used in dyes and has potential in metal-binding and chiroptical properties (Suzuki et al., 2015).
Structural and Crystallographic Studies
- Studies on the molecular packing and intermolecular interactions in crystals of acridine/acridinium derivatives, including 10-methylacridinium, reveal significant insights into their crystal lattice stability and electronic interactions (Wera et al., 2016).
Safety And Hazards
3,6-Diamino-10-methylacridinium can be harmful if swallowed and causes skin irritation . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIOKTWDEOJMGG-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride) | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30232534 | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diamino-10-methylacridinium | |
CAS RN |
837-73-0 | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



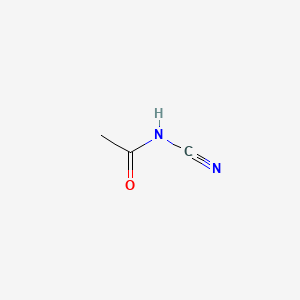
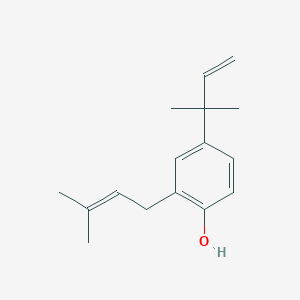
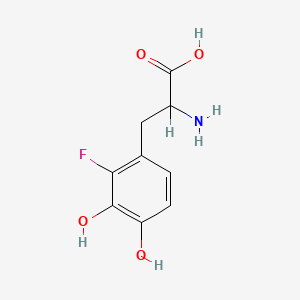
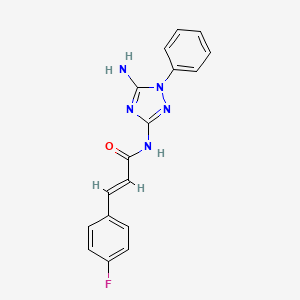
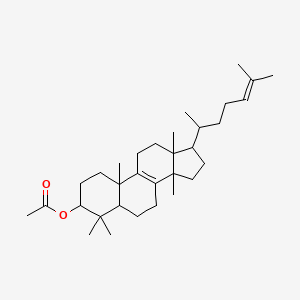
![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)
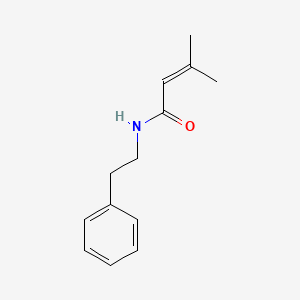
![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)
![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)
